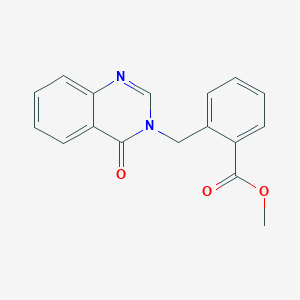

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate is a chemical compound with the molecular formula C17H14N2O3 It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde, followed by cyclization and esterification reactions. One common method includes:

Condensation Reaction: 2-aminobenzoic acid reacts with an aldehyde (such as benzaldehyde) in the presence of a catalyst like acetic acid to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazolinone core.

Esterification: The final step involves esterification of the quinazolinone derivative with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic

Biological Activity

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate, with the CAS number 1086885-87-1, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of quinazolinone derivatives. Its molecular formula is C17H14N2O, indicating a complex structure that contributes to its biological activity. The compound features a benzoate moiety linked to a quinazolinone ring, which is known for various pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of quinazolinones exhibit significant antiviral properties. For instance, a study evaluated multiple quinazolinedione analogs, including this compound, for their ability to inhibit respiratory syncytial virus (RSV). The compound was tested for its effectiveness in reducing viral plaques at a concentration of 10 µM. The results demonstrated promising antiviral activity, with some analogs showing enhanced potency compared to standard treatments .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using HEp-2 cells. The compound exhibited a favorable selectivity profile, with no significant cytotoxicity observed at concentrations below 50 µM. This is crucial for its potential therapeutic applications, as compounds that are both potent and non-toxic are desirable in drug development .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features. Modifications to the quinazolinone ring and the benzoate group have been systematically studied to optimize biological activity. For example:

| Modification | Effect on Potency | Remarks |

|---|---|---|

| 4-Methylbenzyl substitution | Improved potency | Preferred over other substitutions |

| Electron-withdrawing groups | Enhanced activity | Mimics beneficial steric character |

| Increased steric bulk | Improved potency | Correlates with reduced cytotoxicity |

These findings highlight the importance of molecular structure in determining the biological activity of quinazolinone derivatives .

Case Studies

- Inhibition of RSV : In a study focusing on RSV, this compound was part of a series that demonstrated significant inhibition of viral replication. The most effective analogs showed a reduction in viral titer by over two logs compared to untreated controls .

- Cytotoxicity Profile : A detailed cytotoxicity assay revealed that while some derivatives exhibited potent antiviral activity, they maintained low toxicity levels in mammalian cell lines. This balance is critical for developing safe therapeutic agents targeting viral infections .

Properties

CAS No. |

923018-94-4 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

methyl 2-[(4-oxoquinazolin-3-yl)methyl]benzoate |

InChI |

InChI=1S/C17H14N2O3/c1-22-17(21)13-7-3-2-6-12(13)10-19-11-18-15-9-5-4-8-14(15)16(19)20/h2-9,11H,10H2,1H3 |

InChI Key |

UJDMVIZLLDFEQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.